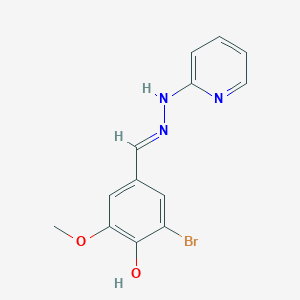![molecular formula C18H18N2O2 B6055837 N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B6055837.png)
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a non-receptor tyrosine kinase that is primarily expressed in hematopoietic cells and plays a crucial role in the signaling pathways of cytokine receptors, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 was developed as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as for the prevention of organ transplant rejection.
Mechanism of Action
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide inhibits JAK3 by binding to the ATP-binding site of the kinase domain, preventing the phosphorylation and activation of downstream signaling molecules, including signal transducer and activator of transcription (STAT) proteins. This leads to the suppression of cytokine signaling and the reduction of inflammation.
Biochemical and Physiological Effects:
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide has been shown to have a selective and potent inhibitory effect on JAK3, with minimal effects on other JAK family members. This specificity is important in minimizing off-target effects and reducing toxicity. N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide has also been shown to have a long half-life and good oral bioavailability, making it a promising candidate for oral administration.
Advantages and Limitations for Lab Experiments
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide has several advantages for laboratory experiments, including its specificity for JAK3, its potency, and its oral bioavailability. However, its limitations include its high cost and the potential for off-target effects at high concentrations.
Future Directions
There are several potential future directions for research on N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide. These include the investigation of its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease, as well as in cancer. Additionally, further studies on the mechanism of action of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide and its effects on immune cell function may provide insights into the development of new immunomodulatory therapies.
Synthesis Methods
The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide involves several steps, including the reaction of 2-methyl-3-nitrobenzoic acid with cyclopropylamine to form N-(2-methyl-3-nitrobenzoyl)cyclopropanecarboxamide. This compound is then reduced to N-(2-methyl-3-aminobenzoyl)cyclopropanecarboxamide, which is subsequently reacted with 3-chloro-N-(2-cyano-3-methylphenyl)benzamide to form N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide.
Scientific Research Applications
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to be effective in reducing inflammation and preventing organ transplant rejection in animal models. In clinical trials, N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide has demonstrated significant efficacy in the treatment of rheumatoid arthritis and psoriasis, and has been approved by the US Food and Drug Administration (FDA) for the treatment of rheumatoid arthritis.
properties
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-15(19-17(21)13-6-3-2-4-7-13)8-5-9-16(12)20-18(22)14-10-11-14/h2-9,14H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUWRKYCZWYIQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-ethylbutanoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6055756.png)
![4-benzyl-1-[4-(methylthio)benzyl]piperidine](/img/structure/B6055763.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-4-oxo-4-phenylbutanamide](/img/structure/B6055767.png)
![2-{4-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol](/img/structure/B6055771.png)

![ethyl 3-(4-fluorobenzyl)-1-[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6055785.png)
![4-methoxy-N-({1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B6055787.png)

![11,11-dimethyl-6-(methylthio)-3,4,11,12-tetrahydro-2H,9H-pyrano[4',3':4,5]thieno[3,2-e]pyrimido[1,2-c]pyrimidine hydrochloride](/img/structure/B6055800.png)
methanone](/img/structure/B6055807.png)
![4-(1-methyl-1H-pyrazol-4-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B6055815.png)
![2-ethyl-3-phenyl-7-(2-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6055818.png)

![2-[(4-chlorophenyl)amino]-4'-methyl-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6055841.png)